Cas no 101072-03-1 (8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
101072-03-1 structure
Product Name:8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:101072-03-1
MF:C10H11BrN4O3
MW:315.123340845108
CID:1127836
PubChem ID:3126123
Update Time:2025-07-02
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Purine-2,6-dione,8-bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxopropyl)-
- 3-methyl-7-(1-methyl-2-oxo-1-propyl)-8-bromoxanthine
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methyl-7-(1-methyl-2-oxo-propyl)-3,7-dihydro-purine-2,6-dione
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- F0403-0058
- 101072-03-1
- SR-01000443074-1
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Z274620328
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- SVSPOEAZYCDBKE-UHFFFAOYSA-N
- 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione
- AKOS000580460
- SR-01000443074
- STL326291
- AKOS016051044
-
- Inchi: 1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18)
- InChI-Schlüssel: SVSPOEAZYCDBKE-UHFFFAOYSA-N
- Lächelt: BrC1=NC2=C(C(NC(N2C)=O)=O)N1C(C(C)=O)C
Berechnete Eigenschaften
- Genaue Masse: 314.00153
- Monoisotopenmasse: 314.00145g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 416
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 84.3Ų
Experimentelle Eigenschaften
- PSA: 84.3
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263991-1g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 1g |
$346 | 2021-08-18 | |
| Chemenu | CM263991-5g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM263991-10g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 10g |
$1206 | 2021-08-18 | |
| Chemenu | CM263991-1g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 1g |
$346 | 2023-01-20 | |
| Chemenu | CM263991-5g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 5g |
$856 | 2023-01-20 | |
| Chemenu | CM263991-10g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 10g |
$1206 | 2023-01-20 | |
| Life Chemicals | F0403-0058-2μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-5μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-10μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-20μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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